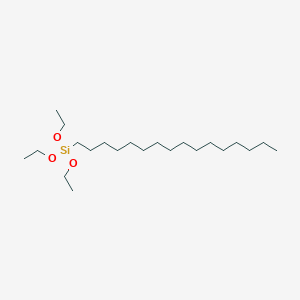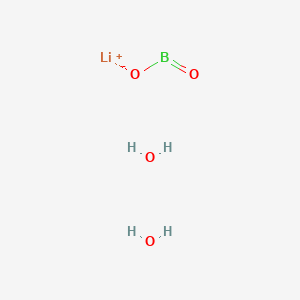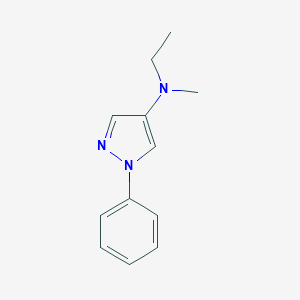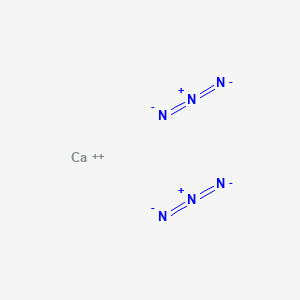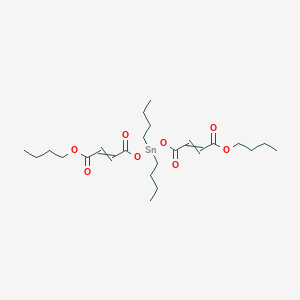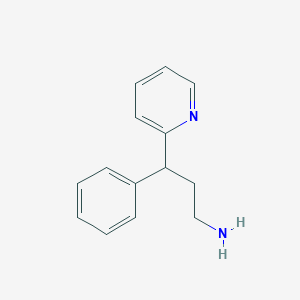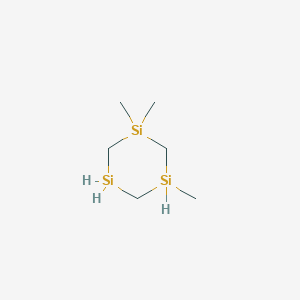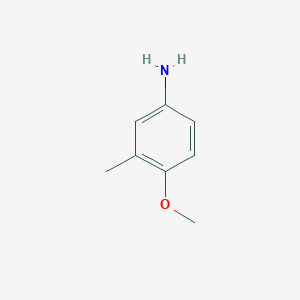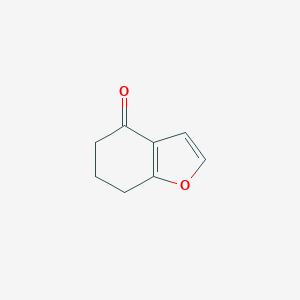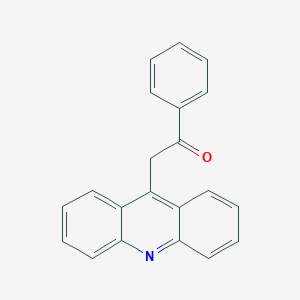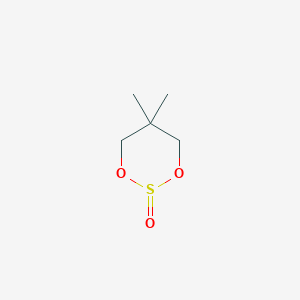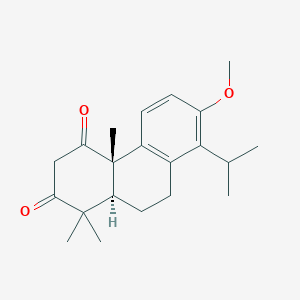
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. It is a synthetic compound that has been synthesized in the laboratory using various methods.
作用機序
The mechanism of action of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anticancer agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the use of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to explore its potential use in photodynamic therapy. Additionally, it may be useful to investigate its potential use in other areas, such as in the detection of DNA damage.
合成法
The synthesis of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be achieved using various methods. One of the methods involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 2,2,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a strong acid catalyst. Another method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 3,3-dimethyl-1,5-pentanedioic acid in the presence of a strong acid catalyst.
科学的研究の応用
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for photodynamic therapy. In addition, it has been used as a potential anticancer agent.
特性
CAS番号 |
15372-53-9 |
|---|---|
製品名 |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
分子式 |
C21H28O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3/t16-,21+/m0/s1 |
InChIキー |
PXTHHLLUTFCXQI-HRAATJIYSA-N |
異性体SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
正規SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



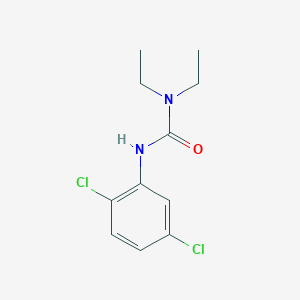
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
